molecular formula C13H25NO B14874046 1-(Cyclohexylmethyl)-4-methoxypiperidine

1-(Cyclohexylmethyl)-4-methoxypiperidine

Cat. No.: B14874046
M. Wt: 211.34 g/mol
InChI Key: BFKPGWADCCJWTB-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-4-methoxypiperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylmethyl)-4-methoxypiperidine typically involves the reaction of piperidine with cyclohexylmethyl chloride and sodium methoxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a reduced piperidine derivative.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

1-(Cyclohexylmethyl)-4-methoxypiperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethylamine: A simpler compound with similar structural features but lacking the methoxy group.

    4-Methoxypiperidine: A compound with a similar piperidine ring but without the cyclohexylmethyl group.

    Cyclohexylpiperidine: A compound with a similar piperidine ring and cyclohexyl group but lacking the methoxy group.

Uniqueness

1-(Cyclohexylmethyl)-4-methoxypiperidine is unique due to the presence of both the cyclohexylmethyl and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

1-(cyclohexylmethyl)-4-methoxypiperidine

InChI

InChI=1S/C13H25NO/c1-15-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12/h12-13H,2-11H2,1H3

InChI Key

BFKPGWADCCJWTB-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)CC2CCCCC2

Origin of Product

United States

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